2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

Catalog No.
S14488698
CAS No.
M.F
C15H13BrO2
M. Wt
305.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

Product Name

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-1,3-dioxolane

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

InChI

InChI=1S/C15H13BrO2/c16-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15-17-9-10-18-15/h1-8,15H,9-10H2

InChI Key

BBAMNMLVUFORRK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane is an organic compound characterized by a biphenyl structure with a bromine atom located at the para position of one of the phenyl rings and a dioxolane ring. This compound has the molecular formula C16H15BrO2C_{16}H_{15}BrO_2 and a CAS number of 107967-74-8. The presence of the bromine atom introduces electrophilic reactivity, while the dioxolane ring contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Electrophilic Aromatic Substitution: The bromine atom on the biphenyl ring can undergo substitution reactions with electrophiles, leading to various substituted biphenyl derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced, altering the oxidation state of functional groups.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

Reactions typically involve reagents such as halogens, strong acids (like sulfuric acid), and nucleophiles (such as hydroxide ions). Controlled temperatures and catalytic conditions are often employed to enhance reaction efficiency and yield.

Major Products Formed

The products resulting from these reactions depend on the specific conditions used. For instance, electrophilic aromatic substitution might yield various biphenyl derivatives, while nucleophilic substitutions can create new compounds with different functional groups.

Synthetic Routes

The synthesis of 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane generally involves:

  • Bromination of Biphenyl: The initial step involves introducing a bromine atom into the biphenyl structure.
  • Formation of the Dioxolane Ring: This is typically achieved through cyclization reactions involving isopropyl nitrite as a diazotizing reagent in the presence of a copper catalyst.

Industrial Production Methods

For large-scale production, efficient bromination reactions followed by cyclization are crucial. Optimizing reaction conditions and utilizing effective catalysts can enhance yield and purity during industrial synthesis.

2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane finds utility in several domains:

  • Organic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Investigated for potential biological activities and interactions with various biomolecules.
  • Medicinal Chemistry: Explored for therapeutic properties and as a building block in drug development.
  • Industrial

Interaction studies involving 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane focus on its reactivity with biological targets and other chemical species. Understanding these interactions is essential for assessing its potential applications in pharmaceuticals and materials science. Research is ongoing to better characterize these interactions and their implications for drug design .

Similar Compounds

Several compounds share structural similarities with 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane:

  • 4-Bromobiphenyl: A simpler derivative featuring a bromine atom on the biphenyl structure without the dioxolane ring.
  • 2-Bromobiphenyl: Another biphenyl derivative with bromine at a different position.
  • 4’-Bromo-[1,1’-biphenyl]-4-ol acetate: Related compound containing an acetate group alongside the biphenyl structure.

Uniqueness

The uniqueness of 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1,3-dioxolane lies in its combination of both a bromine atom and a dioxolane ring. These features impart distinctive chemical properties that differentiate it from simpler biphenyl derivatives. Its structural complexity makes it valuable for diverse applications in research and industry .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

304.00989 g/mol

Monoisotopic Mass

304.00989 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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